molecular formula C25H21ClN4O3 B12024636 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634897-36-2

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12024636
CAS No.: 634897-36-2
M. Wt: 460.9 g/mol
InChI Key: BNVAKVNFRFHUOV-JFLMPSFJSA-N
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Description

5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions:

    Condensation reactions: The final step often involves the condensation of the pyrazole derivative with a suitable aldehyde or ketone to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or chlorobenzyl groups.

    Reduction: Reduction reactions can occur at the carbonyl or imine groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: These compounds can be used in the synthesis of novel materials with unique properties.

Biology and Medicine

    Antimicrobial agents: Pyrazole derivatives have shown potential as antibacterial and antifungal agents.

    Anti-inflammatory drugs: Some compounds in this class exhibit anti-inflammatory properties.

    Cancer research: Certain pyrazole derivatives are being studied for their anticancer activities.

Industry

    Agriculture: These compounds can be used in the development of pesticides and herbicides.

    Pharmaceuticals: They are key intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific substitution pattern and the presence of both chlorobenzyl and methoxybenzylidene groups, which may confer unique biological activities and chemical reactivity.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

634897-36-2

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O3/c1-32-24-9-5-3-6-18(24)15-27-30-25(31)23-14-22(28-29-23)17-10-12-20(13-11-17)33-16-19-7-2-4-8-21(19)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

BNVAKVNFRFHUOV-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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